molecular formula C9H3BrClF3N2O B13652149 7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one

7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B13652149
M. Wt: 327.48 g/mol
InChI Key: ONKACFUVVSLUQQ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common starting material might be 2-aminobenzonitrile, which undergoes cyclization and halogenation reactions to introduce the bromo and chloro substituents. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could target the halogen substituents or the quinazoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like 7-Bromo-6-chloro-2-(trifluoromethyl)quinazolin-4(1H)-one might be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-one: Lacks the bromo substituent.

    7-Bromo-2-(trifluoromethyl)quinazolin-4(1H)-one: Lacks the chloro substituent.

    7-Bromo-6-chloroquinazolin-4(1H)-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of both bromo and chloro substituents, along with the trifluoromethyl group, might confer unique chemical properties such as increased lipophilicity or altered electronic effects, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C9H3BrClF3N2O

Molecular Weight

327.48 g/mol

IUPAC Name

7-bromo-6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H3BrClF3N2O/c10-4-2-6-3(1-5(4)11)7(17)16-8(15-6)9(12,13)14/h1-2H,(H,15,16,17)

InChI Key

ONKACFUVVSLUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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